![molecular formula C22H25N3O3S B2398756 1-(4-(4-(2-((Tetrahydrothiophen-3-yl)oxy)isonicotinoyl)piperazin-1-yl)phenyl)ethanone CAS No. 2034239-85-3](/img/structure/B2398756.png)
1-(4-(4-(2-((Tetrahydrothiophen-3-yl)oxy)isonicotinoyl)piperazin-1-yl)phenyl)ethanone
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Overview
Description
1-(4-(4-(2-((Tetrahydrothiophen-3-yl)oxy)isonicotinoyl)piperazin-1-yl)phenyl)ethanone is a useful research compound. Its molecular formula is C22H25N3O3S and its molecular weight is 411.52. The purity is usually 95%.
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Scientific Research Applications
- Examples include anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .
- Tetrahydrothiophen-3-one may exhibit protective effects against corrosion, making it relevant for materials used in harsh environments .
- Methods like Gewald, Paal–Knorr, Fiesselmann, and Hinsberg reactions allow the creation of diverse thiophene derivatives .
Medicinal Chemistry and Drug Development
Corrosion Inhibition
Synthetic Chemistry and Heterocyclization
Atypical Antipsychotic Agents
Mechanism of Action
Target of Action
Similar compounds have been found to targetPoly (ADP-Ribose) Polymerase (PARP) in human breast cancer cells . PARP is a family of proteins involved in cellular processes such as DNA repair and programmed cell death.
Mode of Action
Similar compounds have been shown to inhibit the catalytical activity of parp1, enhance the cleavage of parp1, enhance the phosphorylation of h2ax, and increase caspase 3/7 activity . These actions suggest that the compound may induce cell death in cancer cells by interfering with DNA repair mechanisms.
Biochemical Pathways
The inhibition of parp1 and the subsequent enhancement of h2ax phosphorylation and caspase 3/7 activity suggest that the compound may affect pathways related to dna repair and apoptosis .
Result of Action
Similar compounds have shown moderate to significant efficacy against human breast cancer cells . This suggests that the compound may have potential therapeutic effects in the treatment of certain types of cancer.
properties
IUPAC Name |
1-[4-[4-[2-(thiolan-3-yloxy)pyridine-4-carbonyl]piperazin-1-yl]phenyl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S/c1-16(26)17-2-4-19(5-3-17)24-9-11-25(12-10-24)22(27)18-6-8-23-21(14-18)28-20-7-13-29-15-20/h2-6,8,14,20H,7,9-13,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWXPHABPBRPAQQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=NC=C3)OC4CCSC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(4-(2-((Tetrahydrothiophen-3-yl)oxy)isonicotinoyl)piperazin-1-yl)phenyl)ethanone |
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